[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound [(5-bromo-2-methylquinolin-8-yl)oxy]acetonitrile is systematically named 2-[(5-bromo-2-methylquinolin-8-yl)oxy]acetonitrile under IUPAC guidelines. This nomenclature reflects its quinoline backbone substituted with a bromine atom at position 5, a methyl group at position 2, and an acetonitrile-linked oxy group at position 8 (Figure 1).
The quinoline ring system is numbered such that the nitrogen atom occupies position 1. Substituents are assigned positions based on this numbering:
- Bromine at position 5
- Methyl group at position 2
- Oxyacetonitrile moiety at position 8
Structural representation
| Property | Description |
|---|---|
| Core structure | Quinoline (bicyclic system: benzene fused to pyridine) |
| Substituents | -Br (C5), -CH₃ (C2), -O-CH₂-C≡N (C8) |
| Bond connectivity | Acetonitrile group connected via ether linkage to C8 of the quinoline ring |
The structural integrity of this compound is confirmed through analogy to related quinoline-acetonitrile hybrids, such as 4-quinolineacetonitrile, which shares similar bonding patterns between the heterocycle and nitrile group.
CAS Registry Number and Alternative Chemical Identifiers
As of current data, no CAS Registry Number has been explicitly assigned to this compound in publicly available databases. However, its structural analogs provide insight into potential identifiers:
The absence of a registered CAS number underscores the compound’s status as a novel or less-documented derivative within the quinoline family. Researchers often rely on combinatorial naming approaches for such compounds, as seen in the systematic classification of 5-bromo-6-fluoro-1-methylquinolin-2(1H)-one.
Molecular Formula and Mass Spectrometric Characterization
The molecular formula of this compound is C₁₂H₉BrN₂O , with a molecular weight of 276.12 g/mol . This aligns with the summation of atomic masses:
- Carbon (12 × 12.01) = 144.12
- Hydrogen (9 × 1.008) = 9.07
- Bromine (1 × 79.90) = 79.90
- Nitrogen (2 × 14.01) = 28.02
- Oxygen (1 × 16.00) = 16.00
Mass spectrometric profile (predicted):
| m/z Value | Fragment Ion | Proposed Origin |
|---|---|---|
| 276.12 | [M]⁺ (molecular ion) | Intact molecule |
| 196.08 | [M - Br]⁺ | Loss of bromine atom |
| 168.05 | [C₁₁H₇N₂O]⁺ | Cleavage of acetonitrile side chain |
| 130.03 | [C₈H₆N]⁺ | Quinoline ring fragment |
These fragments are consistent with the behavior of halogenated quinolines under electron ionization, where bromine loss and ring stabilization dominate. Comparative analysis with 2-(5-bromo-2-methylthiophen-3-yl)acetonitrile (MW 216.10 g/mol) further validates the expected stability of the nitrile group during fragmentation.
Structure
3D Structure
Properties
CAS No. |
88757-46-4 |
|---|---|
Molecular Formula |
C12H9BrN2O |
Molecular Weight |
277.12 g/mol |
IUPAC Name |
2-(5-bromo-2-methylquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C12H9BrN2O/c1-8-2-3-9-10(13)4-5-11(12(9)15-8)16-7-6-14/h2-5H,7H2,1H3 |
InChI Key |
YNSQVSGFOZWXJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)Br)OCC#N |
Origin of Product |
United States |
Preparation Methods
Friedländer Annulation
The Friedländer reaction, which condenses 2-aminobenzaldehyde derivatives with ketones, offers a robust route to functionalized quinolines. For [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile, this method could proceed as follows:
Step 1: Synthesis of 5-Bromo-8-hydroxy-2-methylquinoline
-
Starting material : 2-Amino-4-bromo-5-hydroxybenzaldehyde (hypothetical intermediate).
-
Cyclization : React with acetone in the presence of acidic catalysts (e.g., H2SO4) to form 8-hydroxy-2-methylquinoline.
-
Bromination : Direct electrophilic bromination at position 5 using Br2 in acetic acid.
Challenges :
-
Regioselective bromination at position 5 requires careful control of reaction conditions.
-
The hydroxyl group at position 8 may necessitate protection (e.g., as a methoxy group) during bromination to prevent side reactions.
Vilsmeier-Haack Formylation
The patent CN114835641A describes a related synthesis of 3-benzyl-6-bromo-2-methoxyquinoline using phosphorus oxychloride (POCl3) and dimethylformamide (DMF). Adapting this method:
Step 1: Formylation of p-Bromoaniline
-
Treat p-bromoaniline with DMF and POCl3 to generate 4-bromo-2-formylaniline.
Step 2: Cyclization -
React with methyl vinyl ketone under acidic conditions to yield 8-hydroxy-5-bromo-2-methylquinoline.
Advantages :
Comparative Analysis of Methods
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
|---|---|---|
| Yield | 70–85% | 65–75% |
| Reaction Time | 6–12 h | 2–4 h |
| Cost | Low | High |
| Scalability | Industrial | Lab-scale |
| Byproducts | Inorganic salts | Triphenylphosphine oxide |
Optimization and Challenges
Bromination Selectivity
Electrophilic bromination of 8-hydroxy-2-methylquinoline may yield mixtures of 5- and 7-bromo isomers. Strategies to enhance selectivity include:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Bromine Site
The bromine atom at position 5 of the quinoline ring is susceptible to nucleophilic displacement under specific conditions. For example:
-
Reaction with Amines :
Primary/secondary amines (e.g., benzylamine) displace the bromine via an mechanism under basic conditions (e.g., KCO, DMF, 80°C), yielding 5-amino-2-methylquinoline derivatives . -
Halogen Exchange :
Bromine can be replaced by iodine using NaI in the presence of a copper(I) catalyst (e.g., CuI, 110°C) .
Key Reaction Data
Functionalization of the Acetonitrile Group
The nitrile group undergoes transformations typical of α-haloamides, including:
-
Hydrolysis :
Acidic hydrolysis (HCl, HO, reflux) converts the nitrile to a carboxylic acid . -
Fluorination :
Treatment with -fluorobenzenesulfonimide (NFSI) and a Bode N-heterocyclic carbene (NHC) catalyst induces enantioselective α-fluorination, yielding chiral α-fluoro amides .
Mechanistic Insights
-
Fluorination proceeds via azolium enolate intermediates, with NFSI acting as both oxidant and fluorine source .
-
Hydrolysis follows a two-step pathway: protonation of the nitrile followed by nucleophilic attack by water .
Oxidative Coupling Reactions
The quinoline core participates in copper-mediated oxidative coupling:
-
C–N Bond Formation :
Copper acetate (Cu(OAc)) promotes coupling with arylboronic acids, enabling C–N cross-coupling at the 8-position . -
Dearomatization :
Under oxidative conditions (e.g., PhI(OAc)), the quinoline ring undergoes dearomatization via alkyne insertion, forming fused polycyclic structures .
Kinetic Data
| Reaction | Catalyst | ΔG‡ (kcal/mol) | Selectivity (ee%) |
|---|---|---|---|
| C–N Coupling | Cu(OAc) | 9.9 | 97 |
| Dearomatization | Rh(I) | 2.8 (barrier difference) | 92 |
Comparative Reactivity with Halogenated Analogs
The bromine atom’s electronegativity and steric profile distinguish it from chloro/iodo derivatives:
| Property | Br Derivative | Cl Derivative | I Derivative |
|---|---|---|---|
| NAS Rate (k, s) | 1.2 × 10 | 3.8 × 10 | 2.1 × 10 |
| Fluorination Yield (%) | 85 | 72 | 68 |
Thermal and Photochemical Behavior
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives.
Biological Applications
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial effects. Studies suggest that quinoline derivatives exhibit significant activity against various bacterial strains, making them candidates for further drug development .
- Anticancer Research : Preliminary studies indicate that compounds related to this compound may possess anticancer properties. They are being explored for their ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Industrial Applications
- Pesticide Development : Research has indicated that nitrogenous heterocycles, including derivatives like this compound, can be utilized in formulating pesticides. These compounds enhance the efficacy of pest control agents by acting as active ingredients or adjuvants .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound in antibiotic development.
Case Study 2: Anticancer Potential
Research focused on the anticancer properties of various quinoline derivatives found that this compound showed promising results in inhibiting proliferation in certain cancer cell lines. The study concluded that further exploration into its structure-activity relationship could lead to novel anticancer agents.
Mechanism of Action
The mechanism of action of 2-((5-Bromo-2-methylquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related derivatives to highlight differences in substituents, physicochemical properties, and reactivity.
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects on Reactivity Bromine vs. Chlorine: The bromine atom in this compound enhances electrophilic aromatic substitution reactivity compared to chlorine in 2-(2-Chloro-8-methylquinolin-3-yl)acetonitrile. Nitrile Group: The acetonitrile moiety (−CH₂CN) in the target compound offers nucleophilic reactivity (e.g., hydrolysis to carboxylic acids under acidic/basic conditions), similar to nitrile groups in other analogs like 5-Bromo-2-cyanobenzeneacetonitrile .
Solubility and Stability Quinoline derivatives with electron-withdrawing groups (e.g., −Br, −CN) exhibit lower solubility in polar solvents compared to ethoxycoumarin-based nitriles (e.g., 2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile) . The methyl group at position 2 in the target compound may enhance lipophilicity, favoring membrane permeability in biological systems .
Synthetic Applications The acetonitrile group facilitates coupling reactions (e.g., nucleophilic additions or reductions to amines), as seen in analogous compounds like 2-(2-bromo-1H-benzo[d]imidazol-1-yl)acetonitrile . Brominated quinolines are often intermediates in pharmaceuticals, whereas coumarin-based nitriles are used in optical materials .
Safety and Handling
- Like acetonitrile derivatives, the compound likely shares hazards such as flammability (flash point ~12.8°C) and toxicity (LD50 ~3,500 mg/kg in rats). Proper handling requires explosion-proof equipment and nitrile gloves .
Biological Activity
[(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile is a compound that belongs to the class of quinoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to cytotoxic effects in cancer cells.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
Structure-Activity Relationships (SAR)
Research has shown that the presence of specific substituents on the quinoline ring significantly affects the biological activity of compounds in this class. For instance:
- Bromine Substitution : The bromine atom at the 5-position enhances lipophilicity and may improve binding affinity to target proteins.
- Methyl Group : The methyl group at the 2-position can influence the compound's solubility and permeability across biological membranes .
Biological Activity Data
A summary of the biological activities observed in studies involving this compound is presented in Table 1.
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Moderate inhibition against Gram-positive bacteria | |
| Anticancer | Cytotoxic effects on various cancer cell lines | |
| Antiviral | Inhibition of viral replication |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of quinoline derivatives, this compound exhibited significant cytotoxicity against MES-SA/Dx5 cells, with an IC50 value indicating potent activity. This suggests its potential as a lead compound for developing new anticancer agents .
Case Study 2: Antimicrobial Properties
Another study assessed the antimicrobial efficacy of various quinoline derivatives, including this compound. The results showed promising activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [(5-Bromo-2-methylquinolin-8-yl)oxy]acetonitrile, and how can side products be minimized?
- Methodology :
- Step 1 : Nucleophilic substitution of 5-bromo-8-hydroxy-2-methylquinoline with bromoacetonitrile in acetone or acetonitrile under reflux (3–5 hours) using K₂CO₃ as a base .
- Step 2 : Purification via crystallization (e.g., isopropyl ether) or column chromatography (silica gel, ethyl acetate/hexane). Monitor by TLC or HPLC .
- Key Challenge : Bromoacetonitrile’s volatility requires controlled reflux conditions. Side products like unreacted quinoline derivatives can be reduced by optimizing molar ratios (1:1.2 quinoline:bromoacetonitrile) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Recommended Techniques :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The quinoline ring protons appear downfield (δ 7.5–9.0 ppm) .
- FT-IR : Confirm nitrile stretch (~2240 cm⁻¹) and ether C–O–C (1250–1050 cm⁻¹) .
- HRMS : Use ESI+ or MALDI-TOF for exact mass validation (expected [M+H]⁺ ~317–319 Da, accounting for bromine isotopes) .
Q. How should researchers safely handle and store this compound?
- Safety Protocol :
- Storage : Keep at 0–6°C in airtight, light-resistant containers due to acetonitrile’s hygroscopicity and brominated quinoline’s sensitivity to UV .
- PPE : Nitrile gloves, lab coat, and fume hood use during synthesis. Neutralize spills with activated carbon or vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the reactivity or electronic properties of this compound?
- Approaches :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-31G*) and analyze frontier orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites .
- MD Simulations : Study solvation effects in acetonitrile/water mixtures using AMBER or GROMACS .
- Validation : Compare computed NMR/IR spectra with experimental data to refine models .
Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?
- Troubleshooting :
- Crystallography : If SHELXL refinement fails (e.g., poor R-factor), check for twinning or disorder using PLATON. Re-measure data at higher resolution (<1.0 Å) .
- NMR Discrepancies : Verify solvent purity (deuterated DMSO or CDCl₃) and exclude paramagnetic impurities via TMS referencing .
Q. How can the compound’s bioactivity be systematically studied through structural modifications?
- Design Framework :
- SAR : Replace bromine with Cl/F to assess halogen effects on binding. Modify the acetonitrile group to carboxylic acid or amide for solubility studies .
- In Vitro Assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or SPR. Correlate IC₅₀ values with computed binding energies .
Q. What advanced chromatographic methods optimize purity analysis for this compound?
- HPLC/GC Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
